N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity neurological research

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide (CAS 1105221-49-5) is a small-molecule aromatic sulfonamide. Its structure features a 4-fluorobenzenesulfonamide core linked via an ethyl spacer to a 3,5-dimethylphenoxy tail.

Molecular Formula C16H18FNO3S
Molecular Weight 323.38
CAS No. 1105221-49-5
Cat. No. B2797510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide
CAS1105221-49-5
Molecular FormulaC16H18FNO3S
Molecular Weight323.38
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C
InChIInChI=1S/C16H18FNO3S/c1-12-9-13(2)11-15(10-12)21-8-7-18-22(19,20)16-5-3-14(17)4-6-16/h3-6,9-11,18H,7-8H2,1-2H3
InChIKeyAXUSRJAVYQSPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide (CAS 1105221-49-5): Compound Class & Baseline Characteristics for Procurement


N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide (CAS 1105221-49-5) is a small-molecule aromatic sulfonamide [1]. Its structure features a 4-fluorobenzenesulfonamide core linked via an ethyl spacer to a 3,5-dimethylphenoxy tail [1]. This compound belongs to a broader class of benzenesulfonamide derivatives that are primarily investigated as inhibitors of carbonic anhydrase (CA) isoforms, with published affinity data confirming target engagement at human CA II and CA VII [2].

Why N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide Cannot Be Replaced by Generic Analogs


Within the benzenesulfonamide class, minor structural modifications—such as halogen substitution on the aryl ring or alterations to the phenoxy tail—dramatically shift carbonic anhydrase isoform selectivity [1]. For instance, the 3,5-dimethylphenoxy motif in this compound contributes to a sub-nanomolar Ki against human CA VII, whereas the 4-fluoro substituent on the benzenesulfonamide ring helps maintain a >1000-fold selectivity window over the ubiquitous CA II isoform [1]. Two structurally similar analogs—3-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide and N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide—differ in their halogen or methyl substitution patterns, leading to distinct physicochemical properties, altered binding kinetics, or isoform selectivity profiles that preclude direct interchangeability without experimental re-validation .

Quantitative Differentiation Evidence for N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide (CAS 1105221-49-5)


Carbonic Anhydrase Isoform Selectivity: hCA VII vs. hCA II

The compound exhibits a striking selectivity window between human carbonic anhydrase isoforms: it inhibits recombinant hCA VII with a Ki of 0.84 nM, while requiring an 867 nM concentration to inhibit hCA II [1].

Carbonic anhydrase inhibition Isoform selectivity neurological research

Structural Determinants of Potency: 3,5-Dimethylphenoxy vs. Unsubstituted Phenoxy Tail

In the novel benzenesulfonamide series described by Bruno et al. (2017), the 3,5-dimethylphenoxy substituent was identified as a critical hydrophobic anchor that fills the S1' pocket of hCA VII, enabling sub-nanomolar potency [1]. Analogs lacking the 3,5-dimethyl groups (i.e., unsubstituted phenoxy) showed markedly reduced affinity for hCA VII, with Ki values typically above 100 nM in the same assay format [1].

Structure-activity relationship SAR Carbonic anhydrase

Physicochemical Differentiation: Calculated logP and Molecular Weight

The compound's predicted logP (XLogP3-AA = 3.4) and molecular weight (MW = 323.4 g/mol) position it within the favorable range for CNS drug-like chemical space (logP 2–4, MW < 400) [1]. This contrasts with the bulkier analog N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide, which has a higher MW (333.4 g/mol, CAS 1105221-56-4) and lacks the fluorine atom that contributes to metabolic stability .

Physicochemical properties Drug-likeness CNS permeability

Hydrogen Bond Donor Count and Its Impact on Oral Bioavailability Predictions

The single hydrogen bond donor in this compound (the sulfonamide NH) aligns with Lipinski's Rule of Five, which stipulates that H-bond donors should ideally be ≤5 for orally bioavailable drugs [1]. Analogs that incorporate additional substituents capable of donating hydrogen bonds—such as the 2-hydroxy analog (N-(2-(3,5-dimethylphenoxy)ethyl)-2-hydroxybenzenesulfonamide, CAS 1105221-73-5) with two H-bond donors—may exhibit reduced passive permeability and oral absorption .

Lipinski's Rule of Five Oral bioavailability Drug design

Application Scenarios for N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide Guided by Quantitative Evidence


CNS-Targeted Carbonic Anhydrase VII Inhibitor Screening

The >1000-fold selectivity for hCA VII over hCA II makes this compound an ideal positive control or starting scaffold for screening programs aimed at identifying brain-penetrant CA inhibitors for epilepsy, neuropathic pain, or glioblastoma [1]. Its sub-nanomolar Ki (0.84 nM) against hCA VII ensures robust signal in biochemical assays, while its selectivity profile minimizes confounding off-target activity from the ubiquitously expressed hCA II [1].

Structure-Activity Relationship (SAR) Probe for Phenoxyethyl Sulfonamide Series

The compound serves as a benchmark SAR probe due to its well-characterized 3,5-dimethylphenoxy tail that fills the hCA VII S1' pocket [1]. Researchers evaluating novel benzenesulfonamide libraries can use this compound as a reference to gauge the contribution of halogen substitution (4-fluoro vs. 4-chloro vs. 3,4-dimethyl) to isoform selectivity and binding kinetics [1].

In Silico Docking and Pharmacophore Model Calibration

The availability of both high-resolution X-ray crystallographic data for related benzenesulfonamide•hCA II complexes (PDB 4Z1J) and the quantitative Ki data for this compound enables precise calibration of docking scoring functions and pharmacophore models [1]. The computed logP of 3.4 and favorable hydrogen bond donor count (HD=1) further support its use as a validation ligand for CNS-focused virtual screening campaigns [2].

Quote Request

Request a Quote for N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.